molecular formula C27H28N2O8 B11209659 (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone

(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11209659
M. Wt: 508.5 g/mol
InChI Key: OITDXCIKAYUBTB-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where a nitrophenol reacts with a suitable leaving group on the isoquinoline core.

    Final Coupling: The final step involves coupling the isoquinoline derivative with a 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the nitrophenoxy group suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could participate in hydrogen bonding or hydrophobic interactions with target proteins, while the methoxy groups might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone: Lacks the nitrophenoxy group, potentially altering its biological activity and chemical reactivity.

    (6,7-Dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone: Contains an amino group instead of a nitro group, which could significantly change its pharmacological profile.

Uniqueness

The presence of both methoxy and nitrophenoxy groups in (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone makes it unique. These functional groups can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other isoquinoline derivatives.

Properties

Molecular Formula

C27H28N2O8

Molecular Weight

508.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C27H28N2O8/c1-33-23-10-5-18(14-24(23)34-2)27(30)28-12-11-17-13-25(35-3)26(36-4)15-21(17)22(28)16-37-20-8-6-19(7-9-20)29(31)32/h5-10,13-15,22H,11-12,16H2,1-4H3

InChI Key

OITDXCIKAYUBTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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